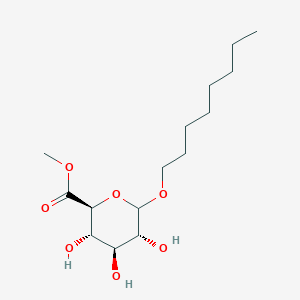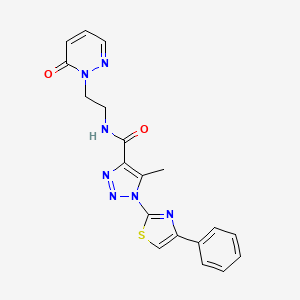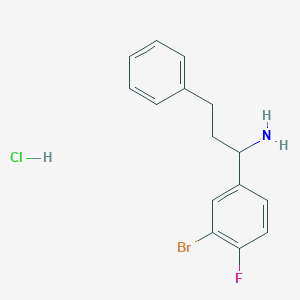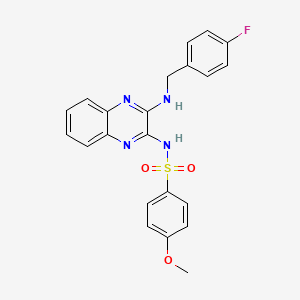![molecular formula C16H20N2O5 B3001626 Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate CAS No. 2411327-33-6](/img/structure/B3001626.png)
Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate, also known as M4O, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. M4O is a member of the oxadiazole family of compounds and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's disease. This compound also has anti-inflammatory properties and has been shown to reduce inflammation in various tissues and organs. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in various tissues and organs, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-microbial properties and has been studied for its potential use in the treatment of bacterial and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate in lab experiments include its unique chemical structure and properties, which make it a promising candidate for the development of new drugs and therapies. This compound has been shown to have a wide range of biological activities, and its mechanism of action is still being studied, which makes it an exciting area of research. The limitations of using this compound in lab experiments include its complex synthesis method, which requires a high level of expertise and precision. The potential toxicity of this compound also needs to be carefully evaluated in pre-clinical studies.
Zukünftige Richtungen
There are many future directions for research on Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate. One area of research is the development of new drugs and therapies based on the unique chemical structure of this compound. Another area of research is the study of the mechanism of action of this compound, which could lead to a better understanding of its biological effects. Further research is also needed to evaluate the potential toxicity of this compound and its safety profile in pre-clinical studies. The potential use of this compound in the treatment of bacterial and viral infections is also an exciting area of research. Overall, the potential applications of this compound in the field of medicine make it an exciting area of research with many future directions.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. The synthesis method of this compound is complex and requires careful control of reaction conditions to obtain high yields of the final product. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The mechanism of action of this compound is complex and involves multiple pathways. The advantages of using this compound in lab experiments include its unique chemical structure and properties, which make it a promising candidate for the development of new drugs and therapies. The limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity. There are many future directions for research on this compound, including the development of new drugs and therapies, the study of its mechanism of action, and the evaluation of its safety profile in pre-clinical studies.
Synthesemethoden
The synthesis of Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate involves a multi-step process that requires a high level of expertise and precision. The first step involves the preparation of the intermediate compound 2-(oxan-4-yloxy)pyridine-4-carbaldehyde, which is then reacted with methylamine to produce the intermediate compound this compound. The final step involves the conversion of the intermediate compound to this compound by treatment with acetic anhydride. The synthesis method of this compound is complex and requires careful control of reaction conditions to obtain high yields of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. The unique chemical structure of this compound makes it a promising candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-21-16(20)3-2-14(19)18-11-12-4-7-17-15(10-12)23-13-5-8-22-9-6-13/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,19)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSJLSSRJYMBGK-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NCC1=CC(=NC=C1)OC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NCC1=CC(=NC=C1)OC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3001545.png)
![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)




![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B3001555.png)


![Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3001564.png)

